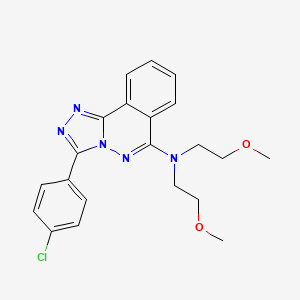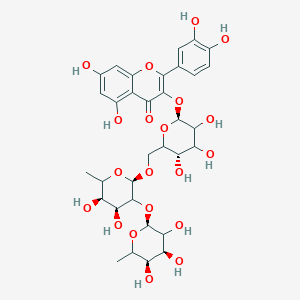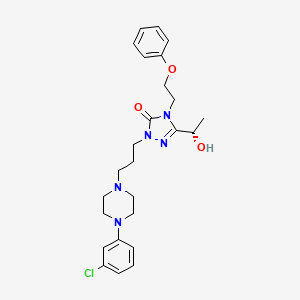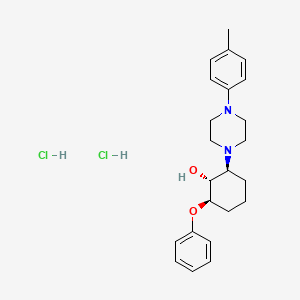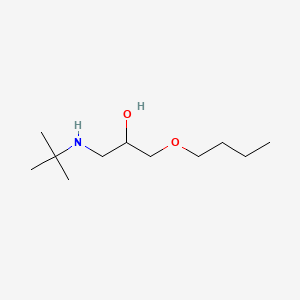
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol is an organic compound with a complex structure that includes a butoxy group, a tert-butylamino group, and a propanol backbone
Vorbereitungsmethoden
The synthesis of 1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-butoxy-2-propanol with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: It can be reduced to form alcohols or amines, again depending on the specific reagents and conditions.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, coatings, and polymers.
Wirkmechanismus
The mechanism by which 1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol can be compared with similar compounds such as:
1-Butoxy-2-propanol: Lacks the tert-butylamino group, leading to different chemical properties and reactivity.
3-((1,1-Dimethylethyl)amino)-2-propanol: Lacks the butoxy group, which affects its solubility and reactivity.
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-butanol: Has a longer carbon chain, which can influence its physical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
80762-79-4 |
|---|---|
Molekularformel |
C11H25NO2 |
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
1-butoxy-3-(tert-butylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NO2/c1-5-6-7-14-9-10(13)8-12-11(2,3)4/h10,12-13H,5-9H2,1-4H3 |
InChI-Schlüssel |
YOFMNFBHISSYGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(CNC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


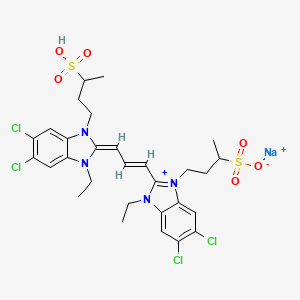
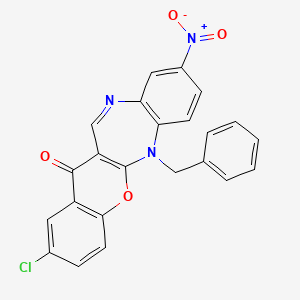
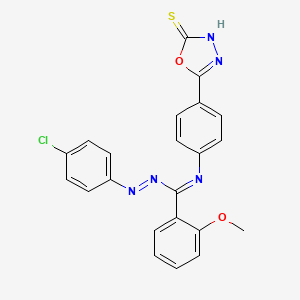

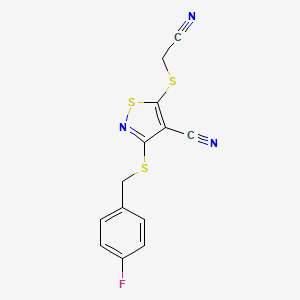
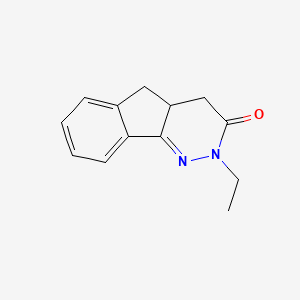
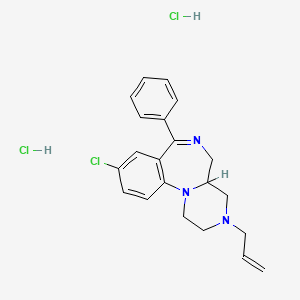

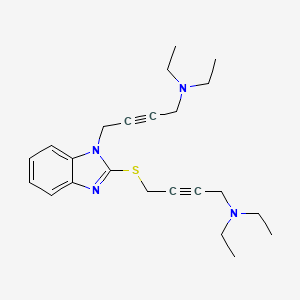
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
